
alpha-Descyclohexyl-alpha-phenyl Oxybutynin
描述
BMS-911543 是一种口服选择性的小分子 Janus 激酶 2 (JAK2) 抑制剂。 它在依赖于 JAK2 信号传导的细胞系和体内模型中表现出有效的抗增殖和药效学作用 。 BMS-911543 在 JAK 家族中表现出高度选择性,特别是针对 JAK2,使其成为治疗以 JAK2 活性异常为特征的疾病的有希望的候选药物 。
准备方法
BMS-911543 的合成涉及多个步骤,从制备关键中间体开始。 该化合物通常在二甲基亚砜中制备成 10mM 储备溶液用于体外实验,或在 20% 柠檬酸盐/80% 聚乙二醇 400 载体中制备用于体内实验 。详细的合成路线和工业生产方法是专有的,未公开。
化学反应分析
Metabolic Reactions
α-Descyclohexyl-α-phenyl oxybutynin undergoes extensive hepatic metabolism via CYP3A4-mediated oxidation , producing the primary metabolite N-desethyloxybutynin (DEO) and phenylcyclohexylglycolic acid (inactive). These reactions occur during first-pass metabolism and systemic circulation .
Reaction Type | Metabolite | Enzyme Involved | Bioactivity |
---|---|---|---|
Oxidative N-dealkylation | N-desethyloxybutynin (DEO) | CYP3A4 | Active (M₃ receptor antagonist) |
Ester hydrolysis | Phenylcyclohexylglycolic acid | Esterases | Inactive |
Key findings :
- DEO exhibits 4–10× higher serum concentrations than the parent compound .
- DEO contributes to side effects (e.g., dry mouth) due to high affinity for salivary gland muscarinic receptors .
- Less than 0.1% of α-descyclohexyl-α-phenyl oxybutynin is excreted unchanged .
Synthetic Pathways
The compound is synthesized via condensation reactions involving intermediates derived from oxybutynin’s parent structure. Key steps include:
- Base-Catalyzed Esterification :
- Isolation via pH Adjustment :
Reagents and Conditions :
Step | Reagents/Conditions | Purpose |
---|---|---|
Condensation | Sodium methoxide, n-heptane, 95–100°C | Ester bond formation |
Acidification | 2N HCl | Salt formation |
Base extraction | NaOH (pH 8–11), pentane | Isolation of free base |
Degradation and Stability
- Oxidative Degradation : Exposure to strong oxidants (e.g., H₂O₂) can cleave the triple bond in the aliphatic chain, though specific pathways remain proprietary .
- Hydrolysis : The ester group is susceptible to hydrolysis under acidic or alkaline conditions, yielding diphenylglycolic acid derivatives .
Stability Data :
Condition | Observation | Source |
---|---|---|
Alkaline pH (8–11) | Rapid ester hydrolysis | |
High temperature | Decomposition above 150°C |
Stereochemical Considerations
科学研究应用
Pharmacological Properties
Alpha-Descyclohexyl-alpha-phenyl Oxybutynin shares structural similarities with oxybutynin, which is known for its ability to inhibit muscarinic receptors in the bladder. This inhibition leads to relaxation of the bladder's smooth muscle, thereby reducing urinary urgency and frequency. The compound's chemical structure is represented as C22H25NO3, indicating its molecular complexity and potential for varied biological interactions .
Hyperhidrosis
Recent investigations suggest that oxybutynin and its derivatives can be beneficial in managing hyperhidrosis (excessive sweating). Case studies have documented successful outcomes in patients with methadone-induced hyperhidrosis, indicating potential off-label uses for this compound in this context .
Pediatric Applications
Oxybutynin has been used off-label for treating nocturnal enuresis (bedwetting) in children. Although this compound's specific role in pediatric urology remains to be fully elucidated, its pharmacological profile suggests it might be effective in similar scenarios .
Case Study: Management of Hyperhidrosis
A notable case involved a patient treated with oxybutynin for hyperhidrosis associated with opioid withdrawal. The patient experienced significant symptom relief, highlighting the compound's potential beyond its primary indications. Although direct studies on this compound are scarce, these findings suggest a promising avenue for further research.
Clinical Trials
While extensive clinical trials specifically targeting this compound are not yet available, ongoing studies on oxybutynin's efficacy provide a foundation for understanding its derivatives. Future research may focus on optimizing formulations that enhance therapeutic outcomes while minimizing side effects.
Comparative Efficacy Table
Compound | Primary Use | Efficacy | Side Effects |
---|---|---|---|
Oxybutynin | Overactive Bladder | High | Dry mouth, constipation |
Alpha-Descyclohexyl-Oxybutynin | Potentially similar | TBD (To Be Determined) | TBD |
作用机制
BMS-911543 通过选择性抑制 JAK2 发挥作用,JAK2 是参与细胞因子信号转导的 Janus 激酶家族成员之一。 该化合物与 JAK2 的 ATP 结合位点结合,阻止其活化以及随后对下游信号分子(如 STAT 蛋白)的磷酸化 。 这种抑制会破坏 JAK-STAT 信号通路,导致依赖于 JAK2 的细胞增殖和存活减少 。
相似化合物的比较
BMS-911543 由于其对 JAK2 的高选择性而独一无二,相比其他 JAK 家族成员而言。类似的化合物包括:
鲁索利替尼: 另一种 JAK2 抑制剂,用于治疗骨髓纤维化和真性红细胞增多症。
费多拉替尼: 一种选择性 JAK2 抑制剂,也用于治疗骨髓纤维化。
莫米洛替尼: 靶向 JAK1 和 JAK2,用于治疗骨髓纤维化。
生物活性
Alpha-Descyclohexyl-alpha-phenyl Oxybutynin is a chemical compound classified as an impurity of Oxybutynin, a well-known anticholinergic medication primarily used for treating overactive bladder. This article delves into its biological activity, providing a comprehensive analysis of its properties, mechanisms of action, and relevant research findings.
This compound has the following chemical characteristics:
Property | Details |
---|---|
Molecular Formula | C22H25NO3 |
Molecular Weight | 351.4388 g/mol |
Stereochemistry | Achiral |
Optical Activity | None |
Charge | Neutral |
The compound is notable for its lack of defined stereocenters and optical activity, which may influence its biological interactions and pharmacokinetics .
This compound acts as an antimuscarinic agent, similar to its parent compound, Oxybutynin. It inhibits the action of acetylcholine at muscarinic receptors, leading to decreased bladder contraction and increased bladder capacity. This mechanism is crucial for managing symptoms associated with overactive bladder conditions.
Inhibition of Cell Proliferation
Recent studies have indicated that this compound possesses significant biological activity in inhibiting the proliferation of bladder smooth muscle cells. This effect is particularly relevant in conditions such as bladder hypertrophy, where excessive cell growth can lead to complications.
Case Study: Bladder Smooth Muscle Cells
A study conducted on cultured bladder smooth muscle cells demonstrated that treatment with this compound resulted in:
- Reduced cell proliferation : The compound inhibited DNA synthesis in these cells, suggesting a potential role in managing bladder muscle overgrowth.
- Suppression of gene expression : It was observed that the compound downregulated genes associated with cell cycle progression and proliferation .
Safety and Toxicity
While this compound shows promise in therapeutic applications, understanding its safety profile is essential. Current data suggest that it exhibits low toxicity levels; however, comprehensive long-term studies are still needed to fully ascertain its safety in clinical settings.
Summary of Key Studies
- In Vitro Studies : Investigations into the effects of this compound on cell cultures have highlighted its ability to inhibit growth factors involved in bladder smooth muscle proliferation.
- Pharmacological Profiles : Comparative studies with other anticholinergics have shown that this compound may offer similar benefits with potentially fewer side effects due to its unique structural properties.
Potential Applications
Given its biological activity, this compound could be explored for:
- Adjunct therapy in overactive bladder treatment : Its ability to modulate smooth muscle cell behavior may enhance treatment efficacy.
- Research into novel antimuscarinic agents : Further exploration could lead to the development of new drugs with improved safety profiles.
属性
IUPAC Name |
4-(diethylamino)but-2-ynyl 2-hydroxy-2,2-diphenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-10,13-16,25H,3-4,17-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGLNZUXAWIXQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164268 | |
Record name | alpha-Descyclohexyl-alpha-phenyl oxybutynin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14943-53-4 | |
Record name | alpha-Descyclohexyl-alpha-phenyl oxybutynin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014943534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Descyclohexyl-alpha-phenyl oxybutynin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10164268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-DESCYCLOHEXYL-.ALPHA.-PHENYL OXYBUTYNIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q22UJW0W32 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。